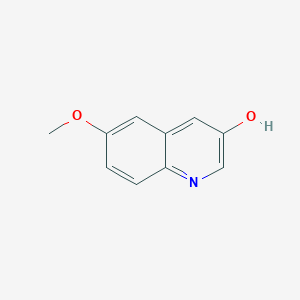

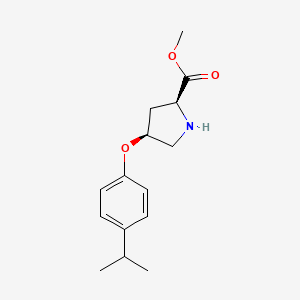

![molecular formula C5H7N5OS B3154362 2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide CAS No. 774565-98-9](/img/structure/B3154362.png)

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide

Overview

Description

“2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide” is a biochemical used for proteomics research . It has a molecular formula of C5H7N5OS and a molecular weight of 185.21 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides was synthesized by the reaction of 5-substituted ethyl 2-{5-R1-2-[N-(5-chloro-1H-benzo[d]imidazol-2(3H)-ylidene)sulfamoyl]-4-methylphenylthio}acetate with appropriate biguanide hydrochlorides .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by spectroscopy (IR, NMR), mass spectrometry (HRMS or MALDI-TOF/TOF), elemental analysis (C,H,N), and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of the corresponding esters with appropriate biguanide hydrochlorides .Scientific Research Applications

Antimicrobial Activity

2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide: derivatives have been investigated for their antimicrobial potential. These compounds exhibit activity against both Gram-positive bacteria (such as Staphylococcus aureus) and Gram-negative bacteria (such as Escherichia coli). Some of the synthesized derivatives show promising results, comparable to conventional antibiotics like ampicillin .

Plant Protection Products

Amines and their derivatives, including 1,2,4-triazoles, have been widely used in agriculture. While the specific compound may not be directly studied in this context, it’s worth noting that related triazine derivatives play a role in plant protection products .

UV Light Absorption and Stabilization

Another intriguing application lies in UV light absorption and stabilization. Specifically, 2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide derivatives exhibit very low volatility and act as UV absorbers. They enhance the weathering resistance of polymers (such as polycarbonates and polyesters) beyond what conventional benzotriazole UV absorbers achieve .

Biological and Medicinal Chemistry

Given the compound’s intriguing structure, it could be a starting point for designing novel bioactive molecules. Researchers might explore modifications to enhance its pharmacological properties, such as antiviral or anticancer activity.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors, such as the adenosine receptor . The activity of this receptor is mediated by G proteins, which activate adenylyl cyclase .

Mode of Action

It’s worth noting that similar compounds have been shown to induce g0/g1 and g2/m cell cycle arrest in a p53-independent manner .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle, leading to cell cycle arrest .

Result of Action

Similar compounds have shown cytotoxic activity towards tumor cell lines .

Future Directions

properties

IUPAC Name |

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5OS/c6-3(11)1-12-5-9-2-8-4(7)10-5/h2H,1H2,(H2,6,11)(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOXNAXBUZOFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)SCC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

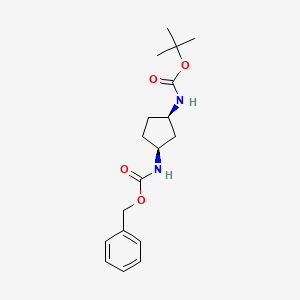

![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)

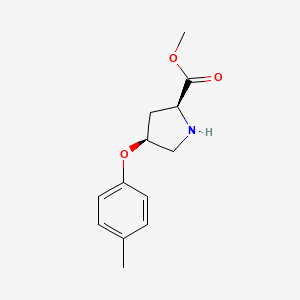

![Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B3154313.png)

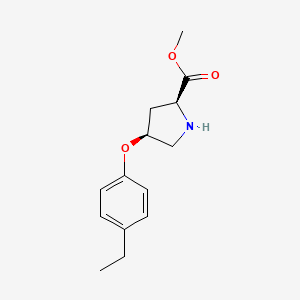

![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154318.png)

![tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate](/img/structure/B3154320.png)

![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)

![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)